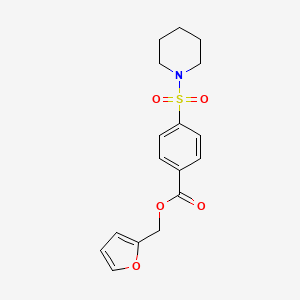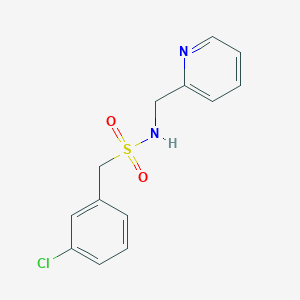![molecular formula C19H16N2O5 B4611682 (4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetic acid](/img/structure/B4611682.png)
(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetic acid
Descripción general
Descripción
(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetic acid is a useful research compound. Its molecular formula is C19H16N2O5 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.10592162 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Renewable Building Block for Polybenzoxazine
Phloretic acid (PA), a phenolic compound similar in function to the discussed chemical, has been utilized as a renewable building block for enhancing the reactivity of molecules towards benzoxazine (Bz) ring formation, replacing phenol. This green chemistry approach allows for the synthesis of almost 100% bio-based benzoxazine end-capped molecules, offering sustainable alternatives for developing materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).
Biotransformation Studies
Research on the biotransformation of similar complex compounds has revealed species-specific pathways, where, for instance, 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid undergoes rapid oxidation to acetic acid in certain animals. These studies provide insight into the metabolic fate of structurally related compounds, highlighting the unpredictable nature of metabolism across different species (Pottier et al., 1978).
Synthesis and Biological Activities
The synthesis and evaluation of biological activities of prenylated tyrosine derivatives, derived from hydroxyphenylacetic acid, show significant applications in medicinal chemistry. These synthetic derivatives demonstrate potential as antimicrobial and antioxidant agents, indicating the value of structural analogues in drug discovery and development (Venkateswarlu et al., 2006).
Electrochemical Sensors
Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) (PTAE) has been utilized in the development of electrochemical hybridization sensors. This innovative application showcases the potential of conducting polymers derived from similar chemical structures for biosensing technologies, offering a new avenue for the detection and quantification of nucleic acids (Cha et al., 2003).
Green Chemistry for Drug Design
Environmentally friendly synthetic routes have been developed for potential analgesic and antipyretic compounds, demonstrating a green approach to drug design. These compounds, structurally related to the compound , highlight the significance of sustainable methodologies in pharmaceutical research and development (Reddy et al., 2014).
Propiedades
IUPAC Name |
2-[4-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c22-16(20-13-7-5-12(6-8-13)11-17(23)24)9-10-21-18(25)14-3-1-2-4-15(14)19(21)26/h1-8H,9-11H2,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQDYUGUDIPCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-bromo-2-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4611612.png)
![3-benzyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4611627.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4611635.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4611654.png)
![2-({4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4611662.png)



![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4611713.png)
![N-benzyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B4611719.png)
![2-ethyl-5-methyl-3-phenyl-N-4-pyridinylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4611725.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4611743.png)
![N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4611744.png)
